molecular formula C9H9ClOS B14088959 Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- CAS No. 89604-36-4

Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-

Cat. No.: B14088959
CAS No.: 89604-36-4
M. Wt: 200.69 g/mol
InChI Key: IZSZXPANIKXGMP-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- is an organic compound with the molecular formula C9H9ClOS It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

  • Ethanone, 1-[3-chloro-4-methoxyphenyl]-
  • Ethanone, 1-[3-chloro-2-methoxyphenyl]-
  • Ethanone, 1-[3-chloro-4-methylthio)phenyl]-

Comparison: Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

89604-36-4

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(3-chloro-2-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H9ClOS/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3

InChI Key

IZSZXPANIKXGMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)SC

Origin of Product

United States

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